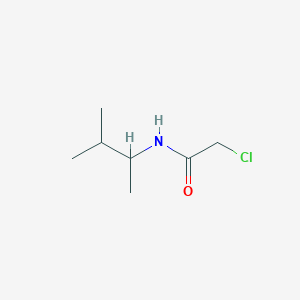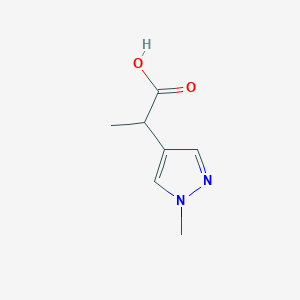![molecular formula C17H22N4O5S B2645498 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251607-60-9](/img/structure/B2645498.png)
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,4-Dioxa-8-azaspiro[4.5]decane” is a chemical compound used in synthesis . It has a molar mass of 143.18 g/mol .
Synthesis Analysis
“1,4-Dioxa-8-azaspiro[4.5]decane” has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .Molecular Structure Analysis
The Hill Formula for “1,4-Dioxa-8-azaspiro[4.5]decane” is C₇H₁₃NO₂ .Physical and Chemical Properties Analysis
“1,4-Dioxa-8-azaspiro[4.5]decane” has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Compounds with the spirooxazolidine-2,4-dione structure, related to muscarinic agonists, have been synthesized and evaluated for their cholinergic activities. These compounds, including variations on the 8-azaspiro[4.5]decane skeleton, have shown affinity for cortical M1 receptors and exhibited antiamnesic effects in mice, suggesting their potential as antidementia drugs (Tsukamoto et al., 1993). This demonstrates the utility of these compounds in designing new muscarinic agonists.
Cytotoxicity and Antitumor Activity
A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and showed moderate to potent activity against various cancer cell lines, including human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa. Some compounds, notably 11b and 11h, were identified as the most potent against these cell lines, highlighting their potential as anticancer agents (Yang et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-10(2)9-21-14(22)12-11(18-16(21)24)13(27-19-12)15(23)20-5-3-17(4-6-20)25-7-8-26-17/h10H,3-9H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYVZXKCIYOHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCC4(CC3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate](/img/structure/B2645418.png)
![2-[(4-chlorophenyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2645419.png)
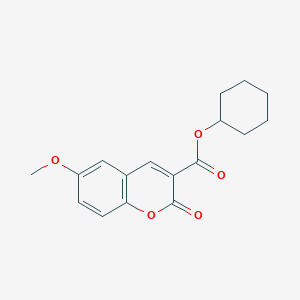
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2645421.png)
![2-(((9H-Fluoren-9-Yl)Methoxy)Carbonyl)-8-(Tert-Butoxycarbonyl)-2,8-Diazaspiro[4.5]Decane-4-Carboxylic Acid](/img/structure/B2645422.png)
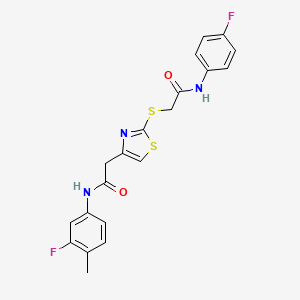
![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2645426.png)
![3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2645427.png)
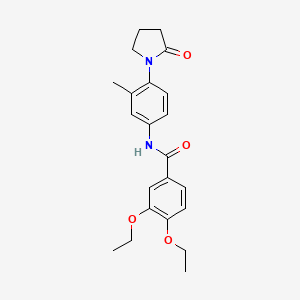
![2-[5-(Difluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid](/img/structure/B2645429.png)
![3-(3-Methylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2645431.png)
